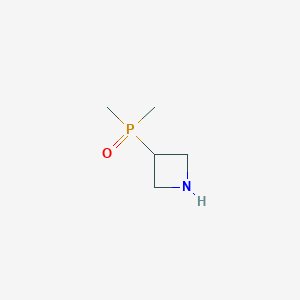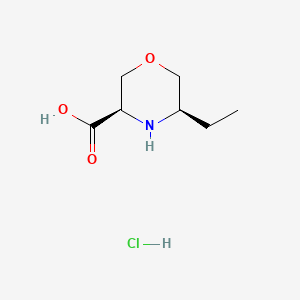
rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis: is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of an ethyl group at the 5th position and a carboxylic acid group at the 3rd position on the morpholine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate diol with ammonia or an amine under acidic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced at the 5th position of the morpholine ring through an alkylation reaction. This can be done using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Carboxylation: The carboxylic acid group is introduced at the 3rd position through a carboxylation reaction. This can be achieved by reacting the intermediate compound with carbon dioxide under high pressure and temperature.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and reproducibility in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
rac-(3R,5R)-5-ethylmorpholine-3-carboxylic acid hydrochloride, cis can be compared with other similar compounds, such as:
rac-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride: This compound has a methyl group instead of an ethyl group at the 5th position. The presence of the ethyl group in this compound provides different steric and electronic properties, making it unique in its reactivity and applications.
rac-(3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride: This compound has a trifluoromethyl group at the 5th position and a pyrrolidine ring instead of a morpholine ring. The trifluoromethyl group imparts different chemical properties, such as increased lipophilicity and metabolic stability.
Propriétés
Formule moléculaire |
C7H14ClNO3 |
|---|---|
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
(3R,5R)-5-ethylmorpholine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-5-3-11-4-6(8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1 |
Clé InChI |
GSUCWKSGYQUAAZ-KGZKBUQUSA-N |
SMILES isomérique |
CC[C@@H]1COC[C@@H](N1)C(=O)O.Cl |
SMILES canonique |
CCC1COCC(N1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


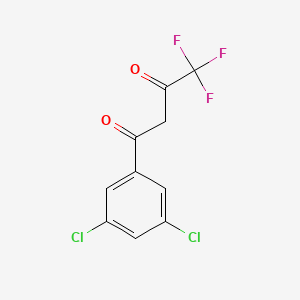
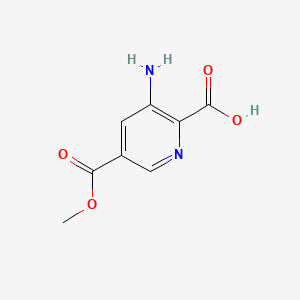


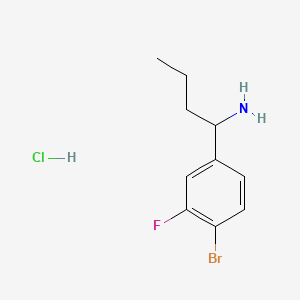
![1-(2,4-dimethylphenyl)-3-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea](/img/structure/B13576366.png)

